molecular formula C9H12N2S B1299897 1-(2,6-Dimethylphenyl)thiourea CAS No. 6396-76-5

1-(2,6-Dimethylphenyl)thiourea

Cat. No. B1299897
CAS RN: 6396-76-5
M. Wt: 180.27 g/mol
InChI Key: ASNKJUONFPQYPC-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)thiourea is a compound that belongs to the family of thiourea derivatives. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. The specific structure of 1-(2,6-Dimethylphenyl)thiourea includes a phenyl ring substituted with two methyl groups at the 2 and 6 positions, which is further linked to the thiourea moiety.

Synthesis Analysis

The synthesis of thiourea derivatives can be achieved through various methods. For instance, a thiourea derivative discussed in one of the studies was prepared by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, which could be a similar approach to synthesizing 1-(2,6-Dimethylphenyl)thiourea . The synthesis process often involves the formation of an intermediate that reacts with an isothiocyanate to form the desired thiourea derivative.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for their function and reactivity. For example, the crystal structure of a simple acyl thiourea compound was determined using single-crystal X-ray diffraction, revealing an intramolecular N–H⋯O=C hydrogen bond that stabilizes the molecule's conformation . This type of analysis is essential to understand the three-dimensional arrangement and potential reactive sites of 1-(2,6-Dimethylphenyl)thiourea.

Chemical Reactions Analysis

Thiourea derivatives participate in various chemical reactions. The study of the acid-catalyzed reaction of thiourea with 1-phenylpropane-1,2-dione, for example, led to the formation of a complex product and provided insights into the reaction mechanism, which involved several intermediates and was monitored by 13C NMR spectroscopy . This suggests that 1-(2,6-Dimethylphenyl)thiourea could also undergo similar reactions under acidic conditions, leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For instance, the scavenging activity of thiourea and dimethylthiourea against hydroxyl radicals and hypochlorous acid indicates that these compounds can act as protective agents in biological systems . The reactivity of thiourea derivatives with different radicals and oxidants is an important aspect of their chemical behavior, which would also apply to 1-(2,6-Dimethylphenyl)thiourea.

Scientific Research Applications

Summary of the Application

Thiourea derivatives, including “1-(2,6-Dimethylphenyl)thiourea”, have been synthesized and evaluated for their potential pharmacological properties . These compounds have been screened for their in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .

Methods of Application or Experimental Procedures

The compounds were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques . These compounds were then fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase

1. Pharmacological Evaluation

Summary of the Application

Thiourea derivatives, including “1-(2,6-Dimethylphenyl)thiourea”, have been synthesized and evaluated for their potential pharmacological properties . These compounds have been screened for their in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .

Methods of Application or Experimental Procedures

The compounds were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques . These compounds were then fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .

Results or Outcomes

The antibacterial studies revealed that compound 4 was more active against the selected bacterial strains . Compound 1 was more active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals, AChE, BuChE, and α-glucosidase . Compound 2 was more potent against α-amylase and G6Pase . Toxicity studies showed that compound 4 is safe as it exerted no toxic effect on any of the hematological and biochemical parameters or on liver histology of the experimental animals at any studied dose rate .

2. Organic Synthesis

Summary of the Application

Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis . They are used as intermediates in several organic synthetic reactions .

Methods of Application or Experimental Procedures

Thioureas are frequently used in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

Results or Outcomes

Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds . These ligands have a variety of coordination modes and have wide applications in biological systems .

3. Materials Science

Summary of the Application

Thioureas have valuable uses in materials science . They find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

Results or Outcomes

The use of thioureas in materials science has led to the development of a variety of materials with enhanced properties, including improved thermal stability, flame retardancy, and antioxidant activity .

Safety And Hazards

1-(2,6-Dimethylphenyl)thiourea is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of ingestion, it is recommended to rinse the mouth and immediately call a poison center or doctor .

properties

IUPAC Name

(2,6-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2S/c1-6-4-3-5-7(2)8(6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNKJUONFPQYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213803
Record name 1-(2,6-Xylyl)thiourea
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Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylphenyl)thiourea

CAS RN

6396-76-5
Record name N-(2,6-Dimethylphenyl)thiourea
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Record name 1-(2,6-Xylyl)thiourea
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Record name 6396-76-5
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Record name 1-(2,6-Xylyl)thiourea
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Record name 1-(2,6-Dimethylphenyl)thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Kumar, S Foro, BT Gowda - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C11H14N2OS, the two N—H bonds are anti to each other and one of them is anti to the C=S and the other is syn. Further, the amide C=S and the C=O groups are …
Number of citations: 1 scripts.iucr.org
BK Sarojini, B Narayana, K Sunil… - … Section E: Structure …, 2007 - scripts.iucr.org
The geometric parameters of the title compound, C9H12N2S, are in the usual ranges. The thiourea group is almost perpendicular to the aromatic ring [dihedral angle = 80.75 (7)]. The …
Number of citations: 6 scripts.iucr.org
AG Németh, R Szabó, A Domján, GM Keserű… - …, 2021 - Wiley Online Library
The development of a new three‐component chromatography‐free reaction of isocyanides, amines and elemental sulfur allowed us the straightforward synthesis of thioureas in water. …
A Saeed, U Flörke, MF Erben - Journal of Sulfur Chemistry, 2014 - Taylor & Francis
This review provides an overview of the chemistry, structure and potential applications of 1-(acyl/aroyl)-3-(mono-substituted) and 1-(acyl/aroyl)-3,3-(di-substituted) thioureas, with …
Number of citations: 218 www.tandfonline.com
EA Kesicki, MA Bailey, Y Ovechkina, JV Early, T Alling… - PLoS …, 2016 - journals.plos.org
The 2-aminothiazole series has anti-bacterial activity against the important global pathogen Mycobacterium tuberculosis. We explored the nature of the activity by designing and …
Number of citations: 59 journals.plos.org
T Tasnova - 2017 - lib.buet.ac.bd
Thiourea derivatives represent well known important group of organic compounds due to diverse application in the field medicine, agriculture, coordination and analytical chemistry. On …
Number of citations: 0 lib.buet.ac.bd
A ic Profile - 1989 - Gogte Institute of Technology
Number of citations: 0
BK Sarojini, B Narayana… - Acta …, 2007 - International Union of …
Number of citations: 0

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